molecular formula C9H3ClF3NO2 B13886108 3-Cyano-5-(trifluoromethoxy)benzoyl chloride

3-Cyano-5-(trifluoromethoxy)benzoyl chloride

Cat. No.: B13886108
M. Wt: 249.57 g/mol
InChI Key: IDJQHHWRIQRXPN-UHFFFAOYSA-N
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Description

3-Cyano-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF3NO2 and a molecular weight of 249.575 g/mol . It is a derivative of benzoic acid and contains both a cyano group and a trifluoromethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-Cyano-5-(trifluoromethoxy)benzoic acid with oxalyl chloride in the presence of a solvent such as dichloromethane . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Dichloromethane and other organic solvents are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.

    Hydrolysis Product: 3-Cyano-5-(trifluoromethoxy)benzoic acid.

    Coupling Products: Complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-Cyano-5-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H3ClF3NO2

Molecular Weight

249.57 g/mol

IUPAC Name

3-cyano-5-(trifluoromethoxy)benzoyl chloride

InChI

InChI=1S/C9H3ClF3NO2/c10-8(15)6-1-5(4-14)2-7(3-6)16-9(11,12)13/h1-3H

InChI Key

IDJQHHWRIQRXPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)OC(F)(F)F)C#N

Origin of Product

United States

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